1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone
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Overview
Description
1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE is a complex heterocyclic compound that features a unique fusion of thieno and naphthyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of a thieno derivative with a naphthyridine precursor under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Thiadiazoles: These compounds share some structural similarities and are known for their antimicrobial properties.
Imidazole Derivatives: Imidazoles are also heterocyclic compounds with diverse applications in medicine and industry.
Uniqueness: 1-{3-AMINO-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-2-YL}ETHAN-1-ONE is unique due to its specific ring structure and the presence of both thieno and naphthyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H15N3OS/c1-7(17)12-11(14)9-5-8-6-16(2)4-3-10(8)15-13(9)18-12/h5H,3-4,6,14H2,1-2H3 |
InChI Key |
MFBKTCMSFBPSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N |
Origin of Product |
United States |
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